molecular formula C19H16N6O B6430011 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide CAS No. 2034354-12-4

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide

Cat. No.: B6430011
CAS No.: 2034354-12-4
M. Wt: 344.4 g/mol
InChI Key: YCDLZUXZRDQMOL-UHFFFAOYSA-N
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Description

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a quinoxaline core, a pyrazole ring, and a pyridine moiety, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloroquinoxaline with 4-(pyridin-4-yl)-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylamine to form the final product. The reaction conditions often include refluxing in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide is unique due to its combination of a quinoxaline core, pyrazole ring, and pyridine moiety. This structural complexity allows it to interact with multiple biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c26-19(18-12-22-16-3-1-2-4-17(16)24-18)21-9-10-25-13-15(11-23-25)14-5-7-20-8-6-14/h1-8,11-13H,9-10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDLZUXZRDQMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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